molecular formula C16H14O2 B7941707 Furan-3-yl(2-methylnaphthalen-1-yl)methanol

Furan-3-yl(2-methylnaphthalen-1-yl)methanol

Cat. No.: B7941707
M. Wt: 238.28 g/mol
InChI Key: DHHKIMDYZMSZSJ-UHFFFAOYSA-N
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Description

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound features a furan ring and a naphthalene ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-methylnaphthalen-1-yl)methanol typically involves the reaction of 2-methylnaphthalene with furan-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-methylnaphthalen-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a more saturated alcohol .

Scientific Research Applications

Furan-3-yl(2-methylnaphthalen-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Furan-3-yl(2-methylnaphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(2-methylnaphthalen-1-yl)methanol
  • Furan-3-yl(1-methylnaphthalen-2-yl)methanol
  • Furan-3-yl(2-ethylnaphthalen-1-yl)methanol

Uniqueness

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is unique due to its specific structural configuration, which combines a furan ring with a 2-methylnaphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

furan-3-yl-(2-methylnaphthalen-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHKIMDYZMSZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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